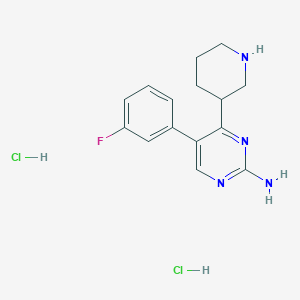
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Vue d'ensemble
Description
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (5-FPP-4-PIPD) is a newly developed compound that has been gaining attention in the scientific research community due to its potential applications in the laboratory and in the field. 5-FPP-4-PIPD is a pyrimidine-based compound that is structurally similar to other compounds in its class, such as 5-fluoropyrimidine and 5-fluorouracil. It is an attractive compound due to its high solubility in water, which makes it suitable for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Preparation
- The synthesis of a compound related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, used as a key intermediate in the preparation of deoxycytidine kinase inhibitors, has been reported. This synthesis process offers an economical alternative in medicinal chemistry (Zhang et al., 2009).
Anticancer Potential
- Novel derivatives of pyrimidine, structurally related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, were synthesized and shown to have potent anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents in oncology (Vinayak et al., 2017).
Radiosensitizing Effects
- Research has explored the radiosensitizing effects of phenylpyrimidine derivatives, closely related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, on human lung cancer cells. These compounds were found to be effective in enhancing the impact of radiotherapy, suggesting their potential use in cancer treatment (Jung et al., 2019).
Antimicrobial Activity
- A study reported the synthesis of compounds structurally similar to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride and their evaluation for antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu et al., 2010).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on pyrimidine derivatives, including those related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, to understand their adsorption and corrosion inhibition properties. This research is crucial for applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAIYVPIGLJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)
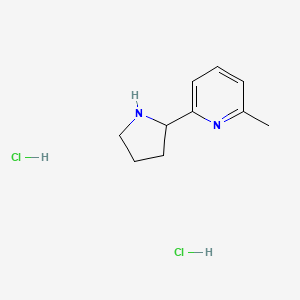
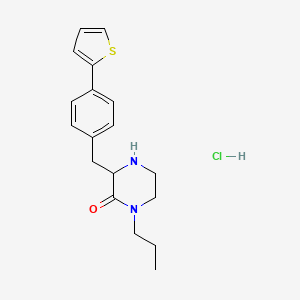
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
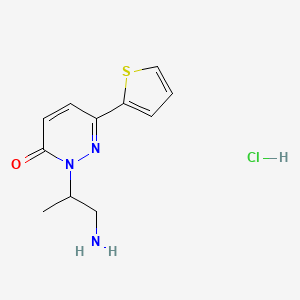
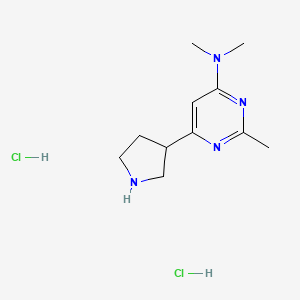
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
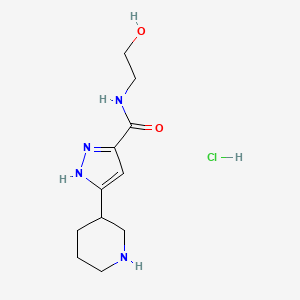
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
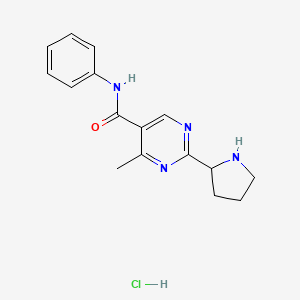
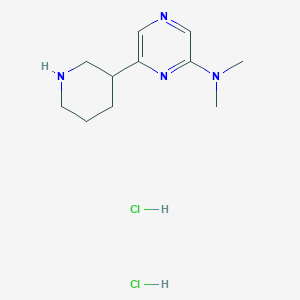
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
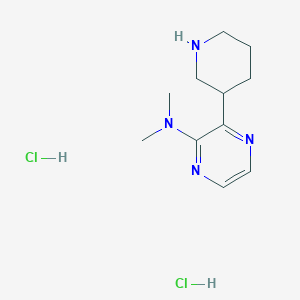
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)